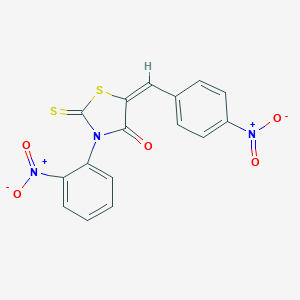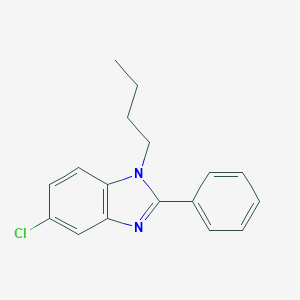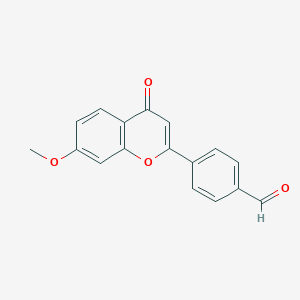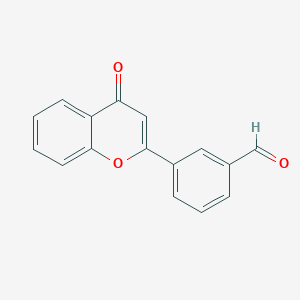![molecular formula C19H12N4OS2 B304567 2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
TAK-659 selectively inhibits BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic option for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation and survival in preclinical studies. Additionally, the compound has been shown to reduce tumor growth in animal models of B-cell malignancies. TAK-659 has also been shown to reduce disease activity in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is that it is a selective inhibitor of BTK, which reduces the risk of off-target effects. Additionally, the compound has shown promising results in preclinical studies, making it a potential therapeutic option for the treatment of various diseases. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
For TAK-659 research include clinical trials to evaluate the safety and efficacy of the compound in humans. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 for the treatment of various diseases. Other potential future directions for TAK-659 research include the development of combination therapies with other drugs and the investigation of the compound's potential in other disease areas beyond B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions starting with 2-chloro-5-nitropyridine. This compound is reacted with sodium sulfide to form 2-amino-5-thiopyridine, which is then reacted with 2-bromo-2-phenylacetic acid to form 2-amino-6-[(2-bromo-2-phenylethyl)sulfanyl]pyridine. Finally, the compound is reacted with 2-thiophenecarbonitrile to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies as a BTK inhibitor, which is a key target in the treatment of B-cell malignancies and autoimmune diseases.
Propiedades
Nombre del producto |
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile |
|---|---|
Fórmula molecular |
C19H12N4OS2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-amino-6-phenacylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS2/c20-9-13-17(16-7-4-8-25-16)14(10-21)19(23-18(13)22)26-11-15(24)12-5-2-1-3-6-12/h1-8H,11H2,(H2,22,23) |
Clave InChI |
OLWFNGOYTYPSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)
![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
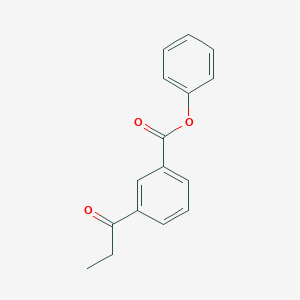
![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
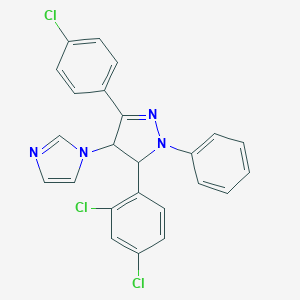
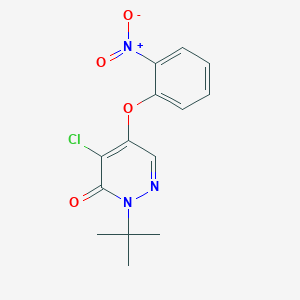
![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
